molecular formula C16H23ClN2O B2496758 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride CAS No. 2034264-35-0

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride

Cat. No.: B2496758
CAS No.: 2034264-35-0
M. Wt: 294.82
InChI Key: PQITVPUGILXISG-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an azetidine ring and a dihydroisoquinoline moiety, which could contribute to its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride typically involves multiple steps, including the formation of the azetidine ring and the dihydroisoquinoline moiety. Common synthetic routes may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the dihydroisoquinoline moiety: This may involve hydrogenation of isoquinoline derivatives.

    Coupling of the two moieties: The final step involves coupling the azetidine and dihydroisoquinoline moieties under specific reaction conditions, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence intracellular signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one: The non-hydrochloride form of the compound.

    3,4-Dihydroisoquinoline derivatives: Compounds with similar dihydroisoquinoline moieties.

    Azetidine derivatives: Compounds featuring the azetidine ring structure.

Uniqueness

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is unique due to its specific combination of the azetidine ring and dihydroisoquinoline moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQITVPUGILXISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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